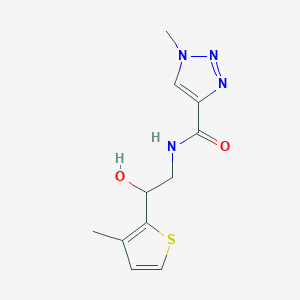![molecular formula C21H15FN2O3 B2394724 N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide CAS No. 223261-57-2](/img/structure/B2394724.png)
N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide” is a chemical compound . It’s closely related to “8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-2-yl)acetic acid” which has a molecular formula of C17H14O4 .
Synthesis Analysis
The synthesis of related compounds involves key transformations such as the generation of a carbamate intermediate using phenyl chloroformate, which avoids the use of harmful phosgene. This is followed by a microwave-induced transformation of the carbamate intermediate into various urea derivatives, and a subsequent phosphorous oxychloride-induced cyclocondensation .Molecular Structure Analysis
The molecular structure of related compounds like “8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-2-yl)acetic acid” has a molecular formula of C17H14O4, an average mass of 282.291 Da, and a monoisotopic mass of 282.089203 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include the generation of a carbamate intermediate using phenyl chloroformate, a microwave-induced transformation of the carbamate intermediate into various urea derivatives, and a subsequent phosphorous oxychloride-induced cyclocondensation .Wissenschaftliche Forschungsanwendungen
Pharmacological Activities
Dibenzo[b,f][1,4]oxazepine (DBO) derivatives, which include the compound , possess an array of pharmacological activities . They are of growing pharmaceutical interest due to their potential applications in various therapeutic areas .
Antidepressants
Compounds containing the DBO ring system are found in many physiologically active compounds, including antidepressants . This suggests that our compound could potentially be used in the treatment of depression and other related mental health conditions .
Analgesics
DBO derivatives have also been found in analgesics . This indicates that our compound could potentially be used in the development of pain relief medications .
Calcium Channel Antagonists
DBO derivatives have been found in calcium channel antagonists . This suggests that our compound could potentially be used in the treatment of conditions like hypertension and angina .
Histamine H4 Receptor Agonist
DBO derivatives have been found in histamine H4 receptor agonists . This suggests that our compound could potentially be used in the treatment of conditions like inflammation and immune disorders .
HIV-1 Reverse Transcriptase Inhibitor
DBO derivatives have been found in non-nucleoside HIV-1 reverse transcriptase inhibitors . This suggests that our compound could potentially be used in the treatment of HIV .
Lachrymatory Agent
DBO derivatives have been found in lachrymatory agents . This suggests that our compound could potentially be used in the development of tear gas for self-defense or riot control .
Fluoroquinolones
The compound contains a fluorine atom, which is prevalent in fluoroquinolones . Fluoroquinolones are a type of antibiotics that are used to treat a variety of bacterial infections . This suggests that our compound could potentially be used in the development of new antibiotics .
Eigenschaften
IUPAC Name |
4-fluoro-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O3/c1-12-2-8-19-17(10-12)24-21(26)16-11-15(7-9-18(16)27-19)23-20(25)13-3-5-14(22)6-4-13/h2-11H,1H3,(H,23,25)(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQFWVOOUCWCMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)F)C(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(Propan-2-yl)oxetan-3-yl]methanamine](/img/structure/B2394642.png)

![1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole dihydrochloride](/img/no-structure.png)

![(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-3-yl)methanone](/img/structure/B2394648.png)

![2-Chloro-N-[2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl]acetamide](/img/structure/B2394651.png)

![3-[(2,2-Dimethylpropyl)amino]phenol](/img/structure/B2394654.png)


![1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-4-(trifluoromethyl)piperidine](/img/structure/B2394661.png)
![3-[3-(Dimethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B2394662.png)
